molecular formula C10H11BrO4 B13543323 3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid

3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13543323
M. Wt: 275.10 g/mol
InChI Key: AEUMURJCDJIELM-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound that features a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of brominating agents such as pyridine hydrobromide perbromide, which facilitates the bromination of acetophenone derivatives . The reaction conditions often include a controlled temperature and the presence of a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of ceric ammonium nitrate (CAN) and lithium bromide (LiBr) in acetonitrile has been reported for the bromination step . This method is advantageous due to its efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The hydroxypropanoic acid moiety may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-6-methoxyphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-6-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)

InChI Key

AEUMURJCDJIELM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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